3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxy-substituted indole ring, and a benzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole ring using methyl iodide and a base such as potassium carbonate.
Acetylation: The acetylamino group is introduced by reacting the amine with acetic anhydride.
Coupling with Benzamide: The final step involves coupling the acetylated indole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(hydroxyamino)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide.
Reduction: Formation of 3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The methoxy and acetylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): Shares the methoxy-substituted indole structure but lacks the benzamide moiety.
N-Acetyl-5-methoxytryptamine (Melatonin): Contains the methoxy-substituted indole and acetylamino groups but differs in the side chain structure.
Uniqueness
3-(acetylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the benzamide and methoxy-substituted indole moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(24)23-16-5-3-4-14(10-16)20(25)21-9-8-15-12-22-19-7-6-17(26-2)11-18(15)19/h3-7,10-12,22H,8-9H2,1-2H3,(H,21,25)(H,23,24) |
InChI Key |
LTLFGLGLWAWVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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